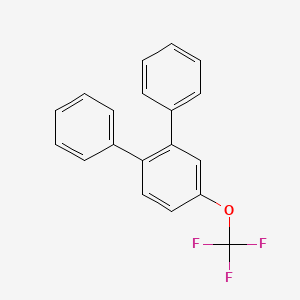

3,4-Diphenyl-1-(trifluoromethoxy)benzene

Description

General Context of Fluorinated Organic Compounds in Academic Inquiry

Organofluorine chemistry, which centers on compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and biological sciences. numberanalytics.comwikipedia.org The strategic incorporation of fluorine into organic molecules can dramatically alter their inherent physical, chemical, and biological characteristics. numberanalytics.com This is primarily due to fluorine's high electronegativity, the strength of the C-F bond, and its relatively small size. numberanalytics.com Consequently, about 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. wikipedia.orgtaylorandfrancis.com Well-known drugs such as fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex) feature fluorine atoms, highlighting the element's importance in modulating a molecule's bioavailability, metabolic stability, and binding affinity. numberanalytics.comwikipedia.org The pursuit of novel fluorination methods and the study of new fluorinated compounds remain active and vital areas of academic and industrial research. chinesechemsoc.org

The Significance of the Trifluoromethoxy (-OCF3) Group in Molecular Design and Reactivity Studies

Among fluorinated substituents, the trifluoromethoxy (-OCF3) group has gained significant traction in molecular design, although it is considered less understood than its trifluoromethyl (-CF3) counterpart. nih.gov The -OCF3 group is distinguished by a unique combination of properties. It is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a molecule's ability to cross cell membranes. mdpi.comresearchgate.net

Furthermore, the -OCF3 group is a potent electron-withdrawing substituent, a property it shares with the -CF3 group, yet it also possesses a π-donating character due to the oxygen lone pairs. beilstein-journals.org This dual electronic nature, combined with its high metabolic and chemical stability, makes it a valuable tool for fine-tuning molecular properties. researchgate.netbeilstein-journals.org Often referred to as a "super-halogen," the trifluoromethoxy group's electronic effects are comparable to those of chlorine, deactivating an aromatic ring to electrophilic substitution while directing incoming electrophiles to the ortho and para positions. nih.govbeilstein-journals.org

| Substituent | Electronegativity (Pauling Scale) | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|---|

| -OCH3 (Methoxy) | 2.7 | -0.02 | Strongly Donating |

| -CF3 (Trifluoromethyl) | 3.5 | +0.88 | Strongly Withdrawing |

| -OCF3 (Trifluoromethoxy) | 3.7 | +1.04 | Strongly Withdrawing, π-Donating |

Overview of Diphenyl and Substituted Biphenyl (B1667301) Systems in Organic Chemistry

The biphenyl framework, consisting of two phenyl rings linked by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. researchgate.netrsc.org These systems are not merely synthetic intermediates but are integral components of pharmacologically active compounds, liquid crystals, and advanced materials. researchgate.netrsc.org The synthesis of substituted biphenyls is most commonly achieved through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgacs.org

Rationale for Dedicated Research on 3,4-Diphenyl-1-(trifluoromethoxy)benzene

The compound 3,4-Diphenyl-1-(trifluoromethoxy)benzene represents a confluence of the chemical motifs discussed above. It is a complex structure that merges the potent electronic influence of the trifluoromethoxy group with the three-dimensional architecture of a multi-substituted biphenyl system.

The structure of 3,4-Diphenyl-1-(trifluoromethoxy)benzene is notable for its high degree of substitution and potential for complex stereochemistry. The core is a benzene (B151609) ring substituted at the 1, 3, and 4 positions.

Electronic Profile: The trifluoromethoxy group at the C1 position acts as a powerful, metabolically stable electron-withdrawing group. researchgate.netbeilstein-journals.org This strongly influences the electron density of the parent phenyl ring and, by extension, the attached phenyl groups.

Structural Profile: The two phenyl substituents at the C3 and C4 positions introduce significant steric bulk. This forces the molecule into a non-planar conformation, where the three phenyl rings are likely twisted relative to one another. This fixed, three-dimensional arrangement is a key feature, differentiating it from simpler, more flexible molecules. The specific substitution pattern precludes the classic atropisomerism seen in ortho-substituted biphenyls but establishes a well-defined spatial arrangement of aromatic rings.

This molecule is a member of two important chemical classes: aryl trifluoromethyl ethers and polyphenyl systems. nih.govresearchgate.net Research into this specific compound is driven by the desire to understand the interplay between these classifications. Scientific inquiry would focus on how the electronic properties of the -OCF3 group are transmitted and modulated through the extended, non-planar π-system of the diphenyl-substituted core. Such studies are relevant for designing novel materials with specific electronic or optical properties, or for developing complex molecular scaffolds for medicinal chemistry where precise three-dimensional positioning of aromatic groups is critical.

Structure

3D Structure

Properties

IUPAC Name |

1,2-diphenyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F3O/c20-19(21,22)23-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRWHQXXFDQKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-35-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 3,4 Diphenyl 1 Trifluoromethoxy Benzene

Strategies for the Formation of the Trifluoromethoxyaryl Moiety

The synthesis of aryl trifluoromethyl ethers, including 3,4-Diphenyl-1-(trifluoromethoxy)benzene, hinges on the effective formation of the Ar-O-CF₃ bond. This moiety is of significant interest in various fields of chemical research due to the unique properties conferred by the trifluoromethoxy group, such as high lipophilicity and metabolic stability. nih.gov The primary approaches involve either the transformation of a pre-existing functional group or the direct coupling of a trifluoromethyl source to a phenolic oxygen.

Chlorine-Fluorine Exchange Reactions on Trichloromethoxy Precursors

One of the earliest and more traditional routes to aryl trifluoromethyl ethers involves a two-stage process: the conversion of a phenol (B47542) to an aryl trichloromethyl ether, followed by a halogen exchange reaction to replace the chlorine atoms with fluorine. beilstein-journals.org For the target molecule, this would necessitate the synthesis of 1-(trichloromethoxy)-3,4-diphenylbenzene from its corresponding phenol, 3,4-diphenylphenol. This is typically achieved through chlorination using reagents like carbon tetrachloride. beilstein-journals.org The subsequent fluorine-for-chlorine substitution is the critical step in forming the trifluoromethoxy group. thieme-connect.de

The Swarts reaction is a cornerstone of halogen exchange chemistry, historically used for the preparation of organofluorine compounds. thieme-connect.devedantu.comwikipedia.org In the context of synthesizing trifluoromethoxyarenes, the reaction involves treating the aryl trichloromethyl ether intermediate with a metal fluoride (B91410). unacademy.combyjus.com Antimony trifluoride (SbF₃), often activated by a catalytic amount of an antimony(V) salt like antimony pentachloride (SbCl₅), is the classic reagent for this transformation. beilstein-journals.orgunacademy.com

The reaction conditions typically involve heating the trichloromethyl precursor with the fluorinating agents. byjus.com While effective, these methods often require harsh conditions and the use of toxic reagents. nih.gov More efficient protocols have been developed using chlorinated Lewis acids such as SbCl₅, MoCl₅, TaCl₅, and NbCl₅ as catalysts, which can facilitate the reaction under milder conditions and with stoichiometric amounts of a fluorine source like hydrogen fluoride (HF). researchgate.net

Table 1: Reagents and Conditions for Swarts-type Fluorination of Aryl Trichloromethyl Ethers

| Fluorinating Agent | Catalyst/Activator | Typical Conditions | Reference |

|---|---|---|---|

| Antimony Trifluoride (SbF₃) | Antimony Pentachloride (SbCl₅) | Heating | beilstein-journals.org, unacademy.com |

| Hydrogen Fluoride (HF) (anhydrous) | Antimony Pentachloride (SbCl₅) | Liquid Phase, 50°C | researchgate.net |

| Silver Fluoride (AgF) | None | Heating | vedantu.com |

| Mercurous Fluoride (Hg₂F₂) | None | Heating | unacademy.com |

The mechanism of the Swarts reaction for converting a trichloromethoxy group to a trifluoromethoxy group is a stepwise nucleophilic substitution. vedantu.com When using the SbF₃/SbCl₅ system, the active fluorinating species is believed to be antimony trifluorodichloride (SbF₃Cl₂), which is generated in situ. wikipedia.org This species facilitates the exchange of chlorine atoms for fluorine on the carbon of the -OCCl₃ group.

O-Trifluoromethylation of Phenolic Precursors

To circumvent the often harsh conditions of the chlorination/fluorination sequence, modern methods have been developed for the direct O-trifluoromethylation of phenols. cas.cn These approaches are generally milder and tolerate a wider range of functional groups. For the synthesis of the title compound, these methods would start directly from 3,4-diphenylphenol.

A significant advance in fluorine chemistry has been the development of electrophilic trifluoromethylating agents. mdpi.comresearchgate.net Hypervalent iodine compounds, particularly Togni reagents, are prominent examples used for the direct trifluoromethylation of various nucleophiles, including phenols. wikipedia.orgenamine.net The reaction of a phenol, such as 3,4-diphenylphenol, with a Togni reagent can yield the desired aryl trifluoromethyl ether. mdpi.com However, a competing reaction is C-trifluoromethylation, where the electrophilic CF₃ group substitutes onto the aromatic ring, particularly at unsubstituted ortho or para positions. mdpi.com

Other direct methods include oxidative trifluoromethylation. cas.cn For instance, silver-mediated oxidative cross-coupling using trimethylsilyl-trifluoromethyl (TMSCF₃, the Ruppert-Prakash reagent) as a nucleophilic CF₃ source in the presence of an oxidant provides a direct route to aryl trifluoromethyl ethers under mild conditions. cas.cnmdpi.com

Table 2: Comparison of Direct O-Trifluoromethylation Methods for Phenols

| Method | CF₃ Source | Key Reagents/Catalysts | Key Characteristics | Reference |

|---|---|---|---|---|

| Electrophilic Trifluoromethylation | Togni Reagent II | Base (e.g., Cs₂CO₃) or Zn(NTf₂)₂ | Mild conditions; potential for C-trifluoromethylation side products. | mdpi.com, wikipedia.org |

| Oxidative Trifluoromethylation | TMSCF₃ | Silver Salt (e.g., AgOTf), Oxidant (e.g., Selectfluor) | Utilizes a nucleophilic CF₃ source with an oxidant; mild conditions. | mdpi.com, cas.cn |

| Electrochemical Trifluoromethylation | Langlois Reagent (CF₃SO₂Na) | Electrolyte (e.g., NaClO₄), Graphite Electrodes | Sustainable, avoids chemical oxidants and metal catalysts. | researchgate.net |

Indirect methods provide an alternative pathway by first converting the phenol into a more reactive intermediate. A notable example is the two-step synthesis via aryl xanthates. nih.govnih.gov This procedure is particularly useful as it often proceeds under mild conditions and tolerates diverse functional groups. researchgate.net

In the first step, the precursor phenol (3,4-diphenylphenol) is reacted with a xanthalating agent, such as an imidazolium (B1220033) methylthiocarbonothioyl salt, to form the corresponding aryl xanthate. nih.gov In the second step, this xanthate intermediate is treated with a fluorinating reagent, such as XtalFluor-E, in the presence of an activator like trichloroisocyanuric acid (TCCA) or N-fluorosulfonimide (NFSI), to furnish the final aryl trifluoromethyl ether. nih.govresearchgate.net

Another indirect, two-step strategy involves the O-carboxydifluoromethylation of a phenol using reagents like sodium bromodifluoroacetate, followed by a silver-catalyzed decarboxylative fluorination with an electrophilic fluorine source such as Selectfluor to generate the trifluoromethoxy group. cas.cnnih.gov

Catalytic Approaches in O-Trifluoromethylation

Catalytic methods for the O-trifluoromethylation of phenols have emerged as powerful tools, often providing milder and more efficient alternatives to traditional stoichiometric approaches. nih.gov These reactions can be broadly categorized, with photoredox catalysis being a prominent strategy.

Visible light photoredox catalysis, for instance, enables the synthesis of aryl trifluoromethyl ethers under mild conditions. nih.gov One such method involves the reaction of N-(hetero)aryl-N-hydroxylamides with an inexpensive trifluoromethyl source like trifluoromethyl iodide (CF₃I) in the presence of a photoredox catalyst such as Ru(bpy)₃(PF₆)₂. nih.gov This process is predicated on the simultaneous generation of N-hydroxyl and trifluoromethyl radicals. nih.gov More recent developments have utilized specialized N-OCF₃ reagents that, upon activation by a photoredox catalyst, can trifluoromethylate arenes. nih.gov For the synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene, this would involve the use of 3,4-diphenylphenol as the starting substrate. The reaction tolerates a wide array of functional groups, which is advantageous for complex molecules. nih.govnih.gov

Another catalytic approach involves silver-mediated direct trifluoromethylation of phenols using the Ruppert-Prakash reagent (TMSCF₃). cas.cnescholarship.org This method, while stoichiometric in the trifluoromethylating agent, relies on a catalytic amount of a silver salt to facilitate the challenging O-trifluoromethylation, which is otherwise difficult due to the "hard" nature of the oxygen atom. cas.cn

Table 1: Overview of Catalytic O-Trifluoromethylation Systems Applicable to Phenols

| Catalytic System | CF₃ Source / Reagent | Key Features | Applicable Substrate |

|---|---|---|---|

| Visible Light / Ru(bpy)₃(PF₆)₂ | CF₃I with N-hydroxylamides | Mild conditions, radical mechanism. nih.gov | 3,4-Diphenylphenol |

| Visible Light / Ru(bpy)₃(PF₆)₂ | N-(4-cyanopyridinium)trifluoromethoxide (Reagent III) | Direct C-H or O-H trifluoromethoxylation. nih.gov | 3,4-Diphenylphenol |

| Ag(I) Salt (catalytic) | TMSCF₃ (Ruppert-Prakash Reagent) | Oxidative trifluoromethylation. cas.cn | 3,4-Diphenylphenol |

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation involves the reaction of an aryl substrate bearing a suitable leaving group with a source of the trifluoromethoxide anion (⁻OCF₃). nih.gov This strategy is often hampered by the inherent instability of the ⁻OCF₃ anion, which can readily decompose. nih.govnih.gov The synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene via this route would typically start from a substrate like 1-halo-3,4-diphenylbenzene or 1-nitro-3,4-diphenylbenzene.

Historically, sources of the trifluoromethoxide anion were scarce and often required harsh conditions or the use of silver salts. nih.gov For example, tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) was developed as an OCF₃-transfer reagent, but its application was often limited to activated substrates like primary triflates. nih.gov The reaction of an aryl halide with a trifluoromethoxide source is a classic example of nucleophilic aromatic substitution (SNAr), which is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org

More recently, silver-free methods have been developed. One innovative approach utilizes (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a stable, easily prepared reagent that can release the CF₃O⁻ species in the presence of a base without requiring silver activation. nih.govresearchgate.net This system has proven effective for the nucleophilic trifluoromethoxylation of unactivated alkyl halides and could potentially be adapted for activated aryl systems. nih.gov Another strategy involves the use of reagents like 2,4-dinitro(trifluoromethoxy)benzene (DNTFB), which can act as a reservoir for the CF₃O⁻ anion when activated by a base such as DMAP. beilstein-journals.org

Table 2: Selected Nucleophilic Trifluoromethoxylation Reagents

| Reagent/System | Activator | Key Features | Potential Substrate |

|---|---|---|---|

| AgOCF₃ | None (reagent itself) | Requires silver, limited to specific substrates. nih.gov | 1-Halo-3,4-diphenylbenzene |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Base (e.g., Cs₂CO₃) | Silver-free, mild conditions, thermally stable reagent. nih.govresearchgate.net | 1-Halo-3,4-diphenylbenzene |

| 2,4-dinitro(trifluoromethoxy)benzene (DNTFB) | Base (e.g., DMAP) | Acts as a CF₃O⁻ reservoir. beilstein-journals.org | 1-Halo-3,4-diphenylbenzene |

| Tris(dimethylamino)sulfonium trifluoromethoxide (TASOCF₃) | None (reagent itself) | Poor nucleophile, typically requires activated substrates. nih.gov | Aryl triflate derivative |

Mechanochemical Synthesis Routes for Aryl Trifluoromethyl Ethers

Mechanochemistry, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. beilstein-journals.orgmdpi.com This approach has been successfully applied to the synthesis of aryl trifluoromethyl ethers from aromatic amines. qu.edu.qaacs.orgresearchgate.net

The developed protocol involves a one-pot, two-step mechanochemical process. acs.org To synthesize 3,4-Diphenyl-1-(trifluoromethoxy)benzene, the starting material would be 3,4-diphenylaniline. In the first step, the aniline (B41778) derivative is condensed with a pyrylium (B1242799) reagent (e.g., pyrylium tetrafluoroborate) to form a pyridinium (B92312) salt intermediate in situ. acs.org This activation of the C(sp²)–NH₂ bond is crucial. acs.org In the second step, a nucleophilic source of trifluoromethoxide, such as 1-methyl-1,4-diazabicyclo[2.2.2]octan-1-ium trifluoromethoxide, is added. acs.org The subsequent nucleophilic aromatic substitution (SNAr) reaction displaces the pyridinium group to yield the desired aryl trifluoromethyl ether. qu.edu.qaacs.org This solvent-free method is notable for its high efficiency, speed, and ability to tolerate various functional groups, providing a direct pathway from anilines to valuable trifluoromethoxylated compounds. qu.edu.qaresearchgate.net

Table 3: Mechanochemical Synthesis of Aryl-OCF₃ from Anilines

| Reaction Step | Reagents | Method | Key Intermediate |

|---|---|---|---|

| 1. Amine Activation | Starting Aniline (e.g., 3,4-diphenylaniline) + Pyrylium salt | Ball Milling | Pyridinium salt (formed in situ) acs.org |

| 2. Nucleophilic Substitution | ⁻OCF₃ source (e.g., DABCO-OCF₃ salt) | Ball Milling | Aryl Trifluoromethyl Ether Product acs.org |

Methodologies for the Construction of the 3,4-Diphenyl Framework

An alternative synthetic strategy involves forming the C(sp²)-C(sp²) bonds of the biphenyl (B1667301) system on a trifluoromethoxy-substituted benzene (B151609) ring. This approach heavily relies on transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for biphenyl synthesis. nih.govresearchgate.net The reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. nih.gov

To synthesize 3,4-Diphenyl-1-(trifluoromethoxy)benzene, a plausible route would involve the double Suzuki-Miyaura coupling of a 3,4-dihalo-1-(trifluoromethoxy)benzene (e.g., 3,4-dibromo-1-(trifluoromethoxy)benzene) with two equivalents of phenylboronic acid. Another pathway could be a stepwise coupling, first reacting a substrate like 4-bromo-3-chloro-1-(trifluoromethoxy)benzene with phenylboronic acid at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond. The reaction conditions are generally mild and tolerant of many functional groups, including the trifluoromethoxy group. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. Common catalysts include Pd(PPh₃)₄ or Pd(OAc)₂, often paired with phosphine (B1218219) ligands like PPh₃ or more sterically demanding biarylphosphines. nih.gov

Table 4: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Function |

|---|---|---|

| Aryl Halide Substrate | 3,4-Dihalo-1-(trifluoromethoxy)benzene | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) nih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and facilitates the reaction. |

The Negishi cross-coupling reaction provides a powerful alternative to the Suzuki-Miyaura coupling for the formation of C(sp²)-C(sp²) bonds. researchgate.net This reaction pairs an organozinc reagent with an organic halide or triflate, typically catalyzed by a palladium or nickel complex. rsc.org

For the synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene, the strategy would be analogous to the Suzuki coupling, involving the reaction of an organozinc reagent, such as phenylzinc chloride (PhZnCl), with a dihalogenated trifluoromethoxybenzene. nih.gov Negishi couplings are known for their high reactivity and functional group tolerance, although organozinc reagents are more sensitive to moisture and air than organoboron compounds. The catalytic systems often employ palladium complexes like Pd(PPh₃)₄ or nickel complexes, which can be particularly effective for less reactive aryl chlorides. rsc.org Recent advancements have also demonstrated the use of first-row transition metals like cobalt as cost-effective catalysts for Negishi couplings. nih.gov

Other related organometallic cross-coupling reactions for biphenyl synthesis include the Stille coupling (using organotin reagents) and the Kumada coupling (using organomagnesium/Grignard reagents). researchgate.net While highly effective, the toxicity of organotin compounds in Stille reactions and the high reactivity (and lower functional group tolerance) of Grignard reagents in Kumada couplings often make Suzuki and Negishi reactions more attractive for complex molecule synthesis. researchgate.net

Table 5: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Palladium | Stable, non-toxic reagents; wide functional group tolerance. nih.gov | Can be slower than other couplings. |

| Negishi | Organozinc (R-ZnX) | Palladium, Nickel rsc.org | High reactivity; good for sterically hindered substrates. rsc.org | Moisture/air sensitive reagents. |

| Stille | Organotin (R-SnR'₃) | Palladium | Very high functional group tolerance. | Toxic and difficult to remove tin byproducts. researchgate.net |

| Kumada | Organomagnesium (R-MgX) | Palladium, Nickel | Highly reactive, inexpensive reagents. | Low tolerance for functional groups (e.g., esters, ketones). researchgate.net |

Photocatalytic Aryl-Aryl Coupling Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. While a direct photocatalytic synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene is not explicitly detailed in the literature, analogous transformations provide a strong basis for its potential synthesis.

One relevant approach is the photocatalytic activation of electron-rich arenes. For instance, the direct C-H sulfenylation of alkoxybenzenes has been achieved using an iridium-based photocatalyst under blue light irradiation. beilstein-journals.org This method proceeds via a radical-radical cross-coupling mechanism, where the excited photocatalyst oxidizes the arene to a radical cation. beilstein-journals.orgnih.gov This intermediate can then react with a suitable coupling partner.

Adapting this to the synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene could involve the photocatalytic coupling of a 4-substituted-1-(trifluoromethoxy)benzene with a phenyl radical source. The trifluoromethoxy group is a powerful electron-withdrawing group, which would influence the reactivity of the aromatic ring.

Another pertinent strategy is the photoredox-neutral alkene aminoarylation, which facilitates the construction of arylethylamine motifs through a radical cascade process. rsc.org This highlights the capability of photoredox catalysis to initiate complex transformations involving aryl group transfer. rsc.org

The general mechanism for many of these photocatalytic reactions involves the generation of radical intermediates under mild conditions, often at room temperature, which avoids the need for harsh reagents and high temperatures. beilstein-journals.orgnih.gov

Direct Arylation Reactions

Direct arylation represents one of the most efficient methods for the synthesis of biphenyl scaffolds, as it avoids the pre-functionalization of one of the aromatic coupling partners. Palladium-catalyzed direct arylation of simple arenes has seen significant progress, enabling the coupling of aryl halides with unactivated C-H bonds. rsc.org

The synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene via direct arylation would likely involve the coupling of a 3,4-dihalogenated-1-(trifluoromethoxy)benzene with benzene, or the sequential arylation of a di-substituted benzene. For example, a palladium catalyst could be employed to couple an aryl bromide with an arene. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.orgunipd.it

Various palladium catalysts, often in combination with phosphine ligands, are effective for these transformations. unipd.it The reaction typically proceeds in the presence of a base, which facilitates the C-H activation step. unipd.it The development of these methods has provided a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions like Suzuki or Stille couplings, which require the synthesis of organometallic reagents. rsc.org

Strategies for Controlling Regioselectivity and Site-Selectivity

Controlling the regioselectivity in the synthesis of polysubstituted biphenyls is a significant challenge. The substitution pattern on the resulting biphenyl is determined by the directing effects of the substituents on the aromatic rings and the nature of the catalyst and reaction conditions.

In the context of synthesizing 3,4-Diphenyl-1-(trifluoromethoxy)benzene, achieving the desired 1,3,4-substitution pattern requires careful consideration of the directing effects of the trifluoromethoxy group and the existing phenyl group during a sequential arylation. The trifluoromethoxy group is known to be a meta-director in electrophilic aromatic substitution, while its influence in metal-catalyzed C-H functionalization can be more complex.

One strategy to control regioselectivity is the use of directing groups, which can coordinate to the metal catalyst and direct the C-H activation to a specific position. While the trifluoromethoxy group itself is not a classical directing group, other functional groups can be temporarily installed to control the arylation and subsequently removed.

Formal [3+3] cyclocondensation reactions of 1,3-bis(silyloxy)-1,3-butadienes have been shown to be a regioselective method for the synthesis of substituted biphenyls. znaturforsch.comresearchgate.net This approach, while not a direct arylation, offers a powerful alternative for constructing highly substituted aromatic systems with defined regiochemistry. znaturforsch.com

The table below summarizes some research findings on regioselective synthesis of biphenyl derivatives.

| Reaction Type | Key Features | Reference |

| Formal [3+3] Cyclocondensation | Regioselective synthesis of 5-(2-methoxyethyl)biphenyls. | znaturforsch.com |

| Formal [3+3] Cyclocondensation | Regioselective preparation of functionalized benzonitriles. | researchgate.net |

| Dearomatizing Nucleophilic Addition | Regioselective functionalization of 2-arylphenyl benzyl (B1604629) ethers. | acs.org |

Convergent and Linear Synthesis Pathways to 3,4-Diphenyl-1-(trifluoromethoxy)benzene

The synthesis of a complex molecule like 3,4-Diphenyl-1-(trifluoromethoxy)benzene can be approached through either a linear or a convergent strategy.

The choice between a linear and a convergent approach depends on the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. psu.edu

Purification and Isolation Techniques in the Synthesis of Fluorinated Biphenyls

The purification and isolation of the final product are critical steps in any synthetic sequence. For fluorinated biphenyls like 3,4-Diphenyl-1-(trifluoromethoxy)benzene, a combination of techniques is often employed to achieve high purity.

Crystallization is a powerful method for purifying solid compounds. nih.gov The choice of solvent is crucial for effective crystallization. For biphenyls, solvents like acetone (B3395972) and alcohols are often used. nih.govgoogle.com In some cases, repeated recrystallization may be necessary to remove closely related impurities. nih.gov

Chromatography is another essential purification technique. Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly used to separate the desired product from byproducts and unreacted starting materials. nih.gov The choice of eluent system is optimized to achieve good separation. For less polar compounds like biphenyls, mixtures of hexanes and ethyl acetate (B1210297) are often effective.

Distillation can be used to purify liquid biphenyls or to remove volatile impurities from solid products. google.com Vacuum distillation is particularly useful for high-boiling compounds to prevent decomposition at high temperatures. google.com

For complex mixtures of structurally similar biphenyl congeners, more advanced techniques like reversed-phase chromatography may be required. nih.gov The table below outlines common purification techniques for biphenyl compounds.

| Purification Technique | Application | Reference |

| Recrystallization | Purification of solid polybrominated biphenyls. | nih.gov |

| Alumina Adsorption Chromatography | Separation of brominated biphenyl congeners. | nih.gov |

| Reversed-phase Lipidex-5000 Chromatography | Separation of highly structurally similar brominated biphenyls. | nih.gov |

| Distillation | Removal of acidic impurities from biphenyl melts. | google.com |

| Solution Crystallization | Purification of crude biphenyl from wash oil. | google.com |

Reactivity and Transformation Pathways of 3,4 Diphenyl 1 Trifluoromethoxy Benzene

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on 3,4-Diphenyl-1-(trifluoromethoxy)benzene depends on the directing effects of its substituents.

The trifluoromethoxy (-OCF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. vaia.comyoutube.com Despite its deactivating nature, the -OCF3 group is considered an ortho, para-directing substituent because the lone pairs on the oxygen atom can stabilize the intermediate carbocation (arenium ion) at these positions through resonance. nih.gov However, the strong inductive withdrawal often leads to a predominance of the para product.

The phenyl groups at positions 3 and 4 are activating groups and direct incoming electrophiles to their ortho and para positions. youtube.com In the case of 3,4-Diphenyl-1-(trifluoromethoxy)benzene, the reactivity of the central ring is a composite of these competing effects:

-OCF3 group (at C1): Deactivating; directs ortho (to C2, C6) and para (to C4, which is blocked).

Phenyl group (at C4): Activating; directs ortho (to C3, C5).

Phenyl group (at C3): Activating; directs ortho (to C2, C4-blocked) and para (to C6).

The two pendant phenyl rings are also subject to EAS. Each is substituted by the large (trifluoromethoxy)diphenyl moiety, which acts as a deactivating, meta-directing group. Therefore, electrophilic substitution on these outer rings would likely occur at their meta positions.

| Reaction | Reagents | Predicted Major Product(s) on Central Ring |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Likely a mixture of 2-nitro-, 5-nitro-, and 6-nitro-3,4-diphenyl-1-(trifluoromethoxy)benzene. |

| Bromination | Br₂, FeBr₃ | Likely a mixture of 2-bromo-, 5-bromo-, and 6-bromo-3,4-diphenyl-1-(trifluoromethoxy)benzene. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the strong deactivating effect of the -OCF₃ group. |

| Sulfonation | Fuming H₂SO₄ | Likely a mixture of sulfonic acid derivatives at positions 2, 5, and 6. |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) typically requires an aryl halide with strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchegg.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

In the structure of 3,4-Diphenyl-1-(trifluoromethoxy)benzene, there is no inherent leaving group, such as a halogen. The trifluoromethoxy group itself is not typically displaced under SNAr conditions. For a substitution reaction to occur, one of the phenyl rings or a hydrogen atom would need to be replaced, which is not a characteristic SNAr pathway. Therefore, 3,4-Diphenyl-1-(trifluoromethoxy)benzene is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions.

Reactivity of the Trifluoromethoxy Group (-OCF3)

The trifluoromethoxy group is renowned for its chemical robustness, but it can undergo specific transformations under certain conditions.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its activation challenging. mdpi.comrsc.org However, recent advancements have enabled the selective transformation of C-F bonds in trifluoromethyl (-CF3) and, by extension, trifluoromethoxy (-OCF3) groups. tcichemicals.comdntb.gov.ua These reactions often involve:

Transition-Metal Catalysis: Various metal complexes can mediate the cleavage of C-F bonds. researchgate.net

Lewis Acids: Strong Lewis acids can facilitate fluoride (B91410) abstraction. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild pathway for defluorinative functionalization. ccspublishing.org.cnnih.gov

Reductive Defluorination: Reagents like samarium(II) iodide or organophotocatalysts can transform trifluoromethylarenes into their corresponding difluoromethyl derivatives. ccspublishing.org.cn

Applying these methods to 3,4-Diphenyl-1-(trifluoromethoxy)benzene could potentially lead to the stepwise replacement of fluorine atoms, yielding difluoromethoxy or even monomethoxy analogues. This strategy is a pathway to synthesizing partially fluorinated molecules from readily available trifluoromethylated sources. ccspublishing.org.cnnih.gov

A key feature of the trifluoromethoxy group is its exceptional stability. It is significantly more resistant to chemical degradation than related fluorinated groups like -CF3 or -OCHF2. researchgate.net This robustness is attributed to the strength of the C-F bonds and the electron-withdrawing nature of the fluorine atoms, which also stabilizes the C-O bond. mdpi.com The OCF3 group generally exhibits high resistance to thermal stress, as well as acidic and basic conditions. researchgate.netrsc.org This stability allows for chemical modifications on other parts of the molecule without affecting the -OCF3 moiety.

| Condition | Stability of -OCF₃ Group | Reference |

|---|---|---|

| Strong Acids (e.g., H₂SO₄) | Generally high stability. | researchgate.netrsc.org |

| Strong Bases (e.g., NaOH) | Generally high stability. | researchgate.netrsc.org |

| Heating | High thermal stability. | mdpi.comresearchgate.net |

| Strong Lewis Acids (e.g., BBr₃) | Potential for cleavage, but generally resistant. | reddit.com |

| Oxidative Conditions | High stability. | mdpi.com |

| Reductive Conditions (e.g., H₂/Pd) | High stability. | researchgate.net |

While direct transformations of the -OCF3 group are difficult, specialized methods have been developed. For instance, synthetic protocols exist that involve the intramolecular rearrangement of related intermediates to install an -OCF3 group onto an aromatic ring, highlighting the group's ability to participate in complex reaction cascades. nih.gov The cleavage of the Ar-OCF3 bond to form a phenol (B47542) can be achieved but requires harsh reagents, such as very strong Lewis acids. reddit.com More commonly, transformations target the C-F bonds, as described in section 3.3.1, rather than the entire functional group.

Transformations Involving the Biphenyl (B1667301) Core

The biphenyl scaffold of the molecule presents its own set of potential reactions. The central C-C bond connecting the two phenyl rings allows for rotation, and the degree of this rotation can be influenced by the steric bulk of substituents. researchgate.net

Under forcing oxidative conditions, such as those used in the degradation of polychlorinated biphenyls (PCBs), the aromatic rings of the biphenyl core can be cleaved. nih.gov This process can lead to the formation of substituted benzoic acids and other smaller molecules. nih.gov

Conversely, selective hydrogenation of one of the phenyl rings could be possible using specific catalysts, leading to cyclohexyl-phenyl derivatives. Such transformations would dramatically alter the electronic and steric properties of the molecule. Reactions that functionalize the biphenyl linkage itself are less common but could potentially be achieved through methods developed for arene functionalization.

Oxidative and Reductive Manipulations of the Aromatic System

The aromatic systems within 3,4-Diphenyl-1-(trifluoromethoxy)benzene are generally robust and resistant to common oxidative conditions. The trifluoromethoxy group itself is highly stable towards oxidation. Strong oxidizing agents would likely lead to non-selective degradation of the molecule rather than controlled transformation.

Reductive processes, such as catalytic hydrogenation (e.g., using H₂ over a palladium, platinum, or nickel catalyst) under forcing conditions (high pressure and temperature), could potentially reduce one or more of the aromatic rings to their corresponding cyclohexane (B81311) derivatives. However, such reactions would require significant energy input and would likely be difficult to perform with high selectivity on a specific ring. The stability of the C-F bonds means the trifluoromethoxy group would remain intact under typical catalytic hydrogenation conditions used for aromatic rings.

Functional Group Interconversions on the Phenyl Substituents

As the parent compound features unsubstituted phenyl rings, this section presupposes an initial functionalization step, as detailed in section 3.5. Once functional groups are introduced onto the terminal phenyl rings, a wide array of interconversions becomes possible. For instance, a nitro group, introduced via electrophilic nitration, can be readily reduced to a primary amine. google.com This amine can then be subjected to diazotization to form a diazonium salt, a versatile intermediate that can be converted into numerous other functionalities, including hydroxyls, halogens (Sandmeyer reaction), or a cyano group. compoundchem.com Similarly, should a hydroxyl group be introduced, it could be converted into an ether or an ester, or used to direct further electrophilic substitutions. ub.edu

Derivatization Reactions for Expanding Molecular Complexity

The introduction of new functional groups onto the aromatic framework of 3,4-Diphenyl-1-(trifluoromethoxy)benzene is key to expanding its molecular complexity for potential applications. These reactions are primarily electrophilic aromatic substitutions, with the site of reaction being determined by the combined directing effects of the existing substituents.

Introduction of Additional Halogen Substituents

Halogenation of 3,4-Diphenyl-1-(trifluoromethoxy)benzene via electrophilic aromatic substitution is expected to proceed with the aid of a Lewis acid catalyst for chlorination and bromination, or an oxidizing agent for iodination. youtube.com The trifluoromethoxy group directs incoming electrophiles to positions 2 and 6 (ortho) and, if it were unsubstituted, position 4 (para). In this molecule, the para position is blocked. The phenyl groups at positions 3 and 4 direct to their respective ortho and para positions.

The primary sites for halogenation on the central ring are position 6 (activated by the -OCF₃ group) and position 2. The terminal phenyl rings are also susceptible to halogenation, most likely at their para positions due to minimal steric hindrance.

| Reaction | Reagents & Conditions | Predicted Major Products |

| Bromination | Br₂, FeBr₃ | Introduction of Br onto the terminal phenyl rings (para-position) and/or position 6 of the central ring. |

| Chlorination | Cl₂, AlCl₃ | Introduction of Cl onto the terminal phenyl rings (para-position) and/or position 6 of the central ring. |

| Iodination | I₂, HNO₃ or H₂O₂/H₂SO₄ | Introduction of I onto the terminal phenyl rings (para-position) and/or position 6 of the central ring. |

Nitration and Reduction to Amino Derivatives

Nitration is a classic electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. Studies on trifluoromethoxybenzene show a strong preference for substitution at the para position (88-93%), with the remainder at the ortho position and no meta isomer detected. lookchem.com For 3,4-Diphenyl-1-(trifluoromethoxy)benzene, the para position on the central ring is occupied. Therefore, nitration is expected to occur at position 6 (ortho to the -OCF₃ group) and at the para positions of the two terminal phenyl rings.

The resulting nitro derivatives can be subsequently reduced to the corresponding primary amines. A common and effective method for this transformation on an industrial scale involves using iron powder in the presence of an acid like hydrochloric acid. google.com Alternatively, catalytic hydrogenation offers a cleaner, though often more expensive, route.

| Step | Reagents & Conditions | Intermediate/Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-35°C | 3,4-Diphenyl-6-nitro-1-(trifluoromethoxy)benzene and/or isomers with nitro groups on terminal phenyl rings. |

| Reduction | Fe / HCl, Methanol, 60-65°C | 3,4-Diphenyl-6-amino-1-(trifluoromethoxy)benzene and/or corresponding amino-phenyl isomers. |

Reactions at Unsubstituted Aromatic Positions

Beyond halogenation and nitration, other electrophilic substitution reactions can be envisioned. Friedel-Crafts acylation and alkylation reactions on the central ring would likely be challenging due to the strong deactivating effect of the trifluoromethoxy group. lookchem.com However, the terminal phenyl rings, being activated, could potentially undergo Friedel-Crafts reactions, predominantly at their sterically accessible para positions.

Another strategy to functionalize specific positions involves directed ortho-metalation. It is plausible that treatment with a strong organolithium base could lead to lithiation at a position ortho to the trifluoromethoxy group (position 2), driven by the coordinating ability of the oxygen atom. beilstein-journals.org Quenching this organometallic intermediate with a suitable electrophile (e.g., CO₂, aldehydes, or alkyl halides) would introduce a new substituent at a defined position, offering a powerful tool for regioselective derivatization.

Computational and Theoretical Investigations of 3,4 Diphenyl 1 Trifluoromethoxy Benzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional structure, electron distribution, and reactivity of chemical species.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3,4-Diphenyl-1-(trifluoromethoxy)benzene, with multiple rotatable bonds (particularly the C-C bonds linking the phenyl rings and the C-O bond of the trifluoromethoxy group), conformational analysis is crucial.

A representative data table for optimized geometry would typically look like this, though specific values for the target compound are not available:

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length (Å) | C1-C2 | Data not available |

| C-O (ether) | Data not available | |

| C-F | Data not available | |

| **Bond Angle (°) ** | C1-C2-C3 | Data not available |

| C-O-C | Data not available | |

| Dihedral Angle (°) | Phenyl-Phenyl | Data not available |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and electronic excitability.

For 3,4-Diphenyl-1-(trifluoromethoxy)benzene, a HOMO-LUMO analysis would reveal the distribution of electron density in these key orbitals. It would be expected that the HOMO is primarily located on the electron-rich diphenylbenzene moiety, while the LUMO might be distributed across the π-system, influenced by the electron-withdrawing trifluoromethoxy group. A smaller band gap generally suggests higher reactivity.

A summary of frontier molecular orbital energies would be presented as follows:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Band Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically represent regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack).

An MEP analysis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene would likely show negative potential around the oxygen atom of the trifluoromethoxy group and over the π-systems of the phenyl rings. The fluorine atoms, due to their high electronegativity, would also create regions of negative potential. Positive potential would be expected around the hydrogen atoms. This analysis provides valuable insights into intermolecular interactions and potential sites for chemical reactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule. For 3,4-Diphenyl-1-(trifluoromethoxy)benzene, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen atom to the antibonding orbitals of the adjacent carbon atoms, as well as the π-π interactions between the phenyl rings. The analysis of donor-acceptor interactions provides stabilization energies, which indicate the strength of these electronic effects.

Prediction of Spectroscopic Parameters through Computational Modeling

Computational modeling can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic environment of a molecule.

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁹F)

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory, it is possible to predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

For 3,4-Diphenyl-1-(trifluoromethoxy)benzene, these calculations would predict the chemical shifts for each unique proton, carbon, and fluorine atom in the molecule. The calculated shifts for the aromatic protons and carbons would be influenced by the positions of the phenyl and trifluoromethoxy substituents. The ¹⁹F NMR chemical shift is particularly characteristic of the trifluoromethoxy group. Comparing these theoretical spectra with experimental data would be essential for confirming the compound's identity.

A table of predicted NMR chemical shifts would be structured as follows:

| Atom Type | Atom Number/Position | Calculated Chemical Shift (ppm) |

| ¹H NMR | H-2 | Data not available |

| H-5 | Data not available | |

| Phenyl H's | Data not available | |

| ¹³C NMR | C-1 (C-OCF₃) | Data not available |

| C-3 (C-Ph) | Data not available | |

| C-4 (C-Ph) | Data not available | |

| Phenyl C's | Data not available | |

| CF₃ | Data not available | |

| ¹⁹F NMR | -OCF₃ | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) Simulations and Assignments

Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. For "3,4-Diphenyl-1-(trifluoromethoxy)benzene," this involves calculating the harmonic vibrational frequencies using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov These calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the absorption peaks in an experimental FT-IR spectrum and scattering peaks in a Raman spectrum.

The process begins with the geometric optimization of the molecule's structure to find its lowest energy conformation. Following optimization, a frequency calculation is performed on the stable geometry. The resulting theoretical spectra can then be compared with experimental data. A detailed interpretation of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which assigns each calculated frequency to specific molecular motions, such as C-H stretching, C-C ring vibrations, or motions involving the trifluoromethoxy group. nih.gov For instance, studies on similar substituted benzene (B151609) compounds have successfully used this methodology to assign vibrational bands with high accuracy.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for 3,4-Diphenyl-1-(trifluoromethoxy)benzene

This table is a hypothetical representation of data that would be generated from a DFT calculation. The assignments are based on typical frequency ranges for the specified vibrational modes.

| Frequency (cm⁻¹) | Assignment (Potential Energy Distribution, %) |

| ~3100 | Aromatic C-H stretch (98%) |

| ~1600 | Aromatic C=C stretch (85%) |

| ~1490 | Aromatic C=C stretch (80%) |

| ~1250 | C-O-C asymmetric stretch (75%) |

| ~1160 | C-F stretch (of CF3 group) (88%) |

| ~830 | C-H out-of-plane bend (90%) |

Electronic Absorption (UV-Vis) Spectroscopy and Excitation Energy Predictions using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states. For "3,4-Diphenyl-1-(trifluoromethoxy)benzene," TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of functional is critical, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for systems with potential charge-transfer character. rsc.org The predicted spectrum provides insights into the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). nih.gov

Table 2: Example of Predicted Electronic Transitions for 3,4-Diphenyl-1-(trifluoromethoxy)benzene from TD-DFT

This table is a hypothetical representation of the primary electronic transitions that would be predicted by a TD-DFT calculation.

| Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| ~350 | 3.54 | 0.85 | HOMO -> LUMO (π → π) |

| ~280 | 4.43 | 0.42 | HOMO-1 -> LUMO (π → π) |

| ~250 | 4.96 | 0.65 | HOMO -> LUMO+1 (π → π*) |

Mechanistic Insights from Computational Studies

Elucidation of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions. For the synthesis of "3,4-Diphenyl-1-(trifluoromethoxy)benzene," which is a diaryl ether, theoretical studies can map out the potential energy surface of the reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

For example, a common route to diaryl ethers is through a nucleophilic aromatic substitution (SNAr) reaction. Computational investigations on similar base-catalyzed diaryl ether formations have used DFT to model the reaction pathway. nih.gov These studies can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates like a Meisenheimer complex. nih.gov By locating the transition state structures, researchers can understand the geometry of the molecule at the peak of the reaction energy barrier.

Activation Energies and Kinetic Analysis of Key Transformations

Once the transition states are located, their energies can be calculated to determine the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) for each step of the reaction. This provides a quantitative measure of the reaction's kinetic feasibility. Computational studies have shown that for SNAr reactions, the activation barrier is influenced by factors such as the nature of the leaving group and the electron-withdrawing or -donating properties of substituents on the aromatic rings. nih.gov

Kinetic analysis based on these calculated activation energies can help predict reaction rates and understand how different conditions might favor one reaction pathway over another. For the synthesis of trifluoromethyl ethers, computational studies can also investigate the mechanism of O-trifluoromethylation, which can proceed through various proposed pathways, including those involving hypervalent iodine reagents. chemrevlett.com

Solvent Effects and Environmental Considerations in Theoretical Calculations

The solvent environment can significantly influence the properties and reactivity of a molecule. In computational studies, solvent effects are typically incorporated using implicit solvent models, such as the Polarizable Continuum Model (PCM). smf.mx These models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule.

For "3,4-Diphenyl-1-(trifluoromethoxy)benzene," applying a PCM model during geometry optimization and spectroscopy simulations would provide more realistic predictions that can be better compared with experimental data obtained in solution. smf.mx For instance, the polarity of the solvent can affect the energies of molecular orbitals and the stability of charged intermediates or transition states in a reaction, thereby altering UV-Vis spectra and reaction kinetics. smf.mx More advanced hybrid models can also be used, where a few explicit solvent molecules are included in the calculation along with the implicit continuum, which can be important for reactions involving specific solvent-solute interactions like hydrogen bonding. rsc.org

Advanced Spectroscopic and Structural Characterization of 3,4 Diphenyl 1 Trifluoromethoxy Benzene

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For 3,4-Diphenyl-1-(trifluoromethoxy)benzene (molecular formula C₁₉H₁₃F₃O), the theoretical exact mass can be calculated.

Predicted HRMS Data: The expected monoisotopic mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O). The calculated exact mass would be approximately 314.0918 g/mol . Experimental HRMS data, typically with an accuracy of a few parts per million (ppm), would be required to confirm this elemental composition. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), could be employed to generate the molecular ion.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A complete NMR analysis, including ¹H, ¹³C, ¹⁹F, and 2D NMR techniques, would be essential for the structural confirmation of 3,4-Diphenyl-1-(trifluoromethoxy)benzene .

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum would provide information on the number of different proton environments and their neighboring protons.

Predicted ¹H NMR Data: The spectrum would be dominated by signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the trifluoromethoxy-substituted benzene (B151609) ring would likely appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling with each other and potentially long-range coupling with the fluorine atoms of the -OCF₃ group. The ten protons of the two unsubstituted phenyl groups at positions 3 and 4 would also resonate in the aromatic region, likely as overlapping multiplets. The integration of these signals would correspond to the number of protons in each environment.

| Predicted Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic Protons (C₆H₅) | 7.2 - 7.6 | Multiplet | ~7-8 (ortho), ~1-3 (meta) |

| Aromatic Protons (on substituted ring) | 7.0 - 7.8 | Multiplet | ~7-9 (ortho), ~2-3 (meta), possible long-range JHF |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data: The spectrum would show a number of signals corresponding to the 19 carbon atoms. The carbon atom attached to the trifluoromethoxy group (C-1) would be significantly affected by the electronegative oxygen and fluorine atoms, likely appearing as a quartet due to coupling with the three fluorine atoms (¹JCF). The carbon of the trifluoromethoxy group itself would also be a quartet with a large coupling constant. The other aromatic carbons would appear in the typical region of δ 110-160 ppm. The quaternary carbons (C-3, C-4, and the ipso-carbons of the phenyl substituents) would likely show lower intensity signals.

| Predicted Carbon Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to JCF) |

| C-OCF₃ | ~121 (quartet) | q, ¹JCF ≈ 257 Hz |

| C-1 | ~149 (quartet) | q, ²JCF ≈ 2 Hz |

| C-3, C-4 | 135 - 145 | Singlet |

| Other Aromatic Carbons | 115 - 140 | Singlet |

Fluorine-19 (¹⁹F) NMR for Specific Fluorine Environments

¹⁹F NMR is highly specific for fluorine-containing compounds and provides valuable structural information.

Predicted ¹⁹F NMR Data: The ¹⁹F NMR spectrum of 3,4-Diphenyl-1-(trifluoromethoxy)benzene would be expected to show a single signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this singlet would be indicative of the electronic environment of the trifluoromethoxy group attached to an aromatic ring. Based on data for similar compounds like (trifluoromethoxy)benzene, the chemical shift is expected in the range of δ -57 to -60 ppm (relative to CFCl₃). rsc.org

| Predicted Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | -57 to -60 | Singlet |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): Would reveal correlations between neighboring protons, helping to assign the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, aiding in the assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds. This would be critical for establishing the connectivity between the phenyl rings and the trifluoromethoxy-substituted benzene ring. For instance, correlations from the protons on one phenyl ring to the quaternary carbons of the central ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, which can help to confirm the spatial arrangement of the phenyl groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Predicted IR and Raman Data: The IR and Raman spectra would be expected to show characteristic bands for the aromatic rings and the C-O-C and C-F bonds.

Aromatic C-H stretching: Around 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. esisresearch.orgresearchgate.net

C-O stretching (aryl-ether): A strong band in the IR spectrum, typically around 1250-1200 cm⁻¹.

C-F stretching: Strong absorptions in the IR spectrum, usually in the region of 1300-1100 cm⁻¹, which would likely overlap with other vibrations.

-OCF₃ group vibrations: This group would have several characteristic, strong IR bands.

Out-of-plane (OOP) C-H bending: Bands in the 900-675 cm⁻¹ region, which are often diagnostic of the substitution pattern on the benzene rings.

The Raman spectrum would be expected to show strong bands for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | 1600, 1580, 1500, 1450 | Medium-Strong |

| Aryl-O Stretch | 1260 - 1210 | Weak | Strong (IR) |

| C-F Stretch | 1300 - 1100 | Weak | Strong (IR) |

| Aromatic C-H OOP Bending | 900 - 675 | Weak | Strong (IR) |

X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

A comprehensive search of scientific databases and literature for X-ray diffraction data of 3,4-Diphenyl-1-(trifluoromethoxy)benzene did not yield any specific results. At present, the crystal structure of this compound has not been reported in the accessible literature. Therefore, detailed information on its unit cell dimensions, space group, bond lengths, bond angles, and crystal packing interactions is not available.

While the solid-state conformation of the trifluoromethoxy group (-OCF3) on a benzene ring is of significant interest in structural chemistry, with studies on other trifluoromethoxy-substituted benzenes indicating a preference for a dihedral angle of approximately 90° between the C-C-O-C plane, specific experimental data for 3,4-Diphenyl-1-(trifluoromethoxy)benzene is absent.

Chiroptical Spectroscopy (if chiral analogues are considered in research)

There is currently no information available in the scientific literature regarding the synthesis or study of chiral analogues of 3,4-Diphenyl-1-(trifluoromethoxy)benzene. Consequently, no research has been conducted on their chiroptical properties, and as such, there is no circular dichroism or other chiroptical spectroscopic data to report. The study of chirality in biaryl compounds is an active area of research, but it has not yet been extended to this specific molecule.

Conformational Analysis and Stereochemical Considerations

Rotational Barriers of the Biphenyl (B1667301) Linkage

In unsubstituted biphenyl, the steric hindrance between the ortho-hydrogens results in a twisted equilibrium conformation with a dihedral angle of approximately 45° and a relatively low barrier to rotation of about 6.0 to 10 kcal/mol. researchgate.net This barrier is insufficient to prevent rapid interconversion of conformers at room temperature. For rotation to be significantly hindered, leading to stable, isolable isomers (atropisomers), bulky substituents are required in the positions ortho to the bond of rotation. pharmaguideline.com These bulky groups clash in the planar transition state, dramatically increasing the energy barrier. researchgate.net A barrier of at least 22 kcal/mol is generally considered necessary for a compound to exhibit atropisomerism at room temperature. wikipedia.org

In 3,4-Diphenyl-1-(trifluoromethoxy)benzene, the substituents on the central ring are not positioned ortho to the rotating phenyl groups. The trifluoromethoxy group at C1 is meta to the C3-phenyl bond and para to the C4-phenyl bond. The two phenyl groups are meta to each other. This lack of direct ortho-substitution means that the primary source of steric strain found in classic atropisomers is absent. Therefore, the rotational barriers for the phenyl groups in this molecule are expected to be low, similar to or only slightly higher than that of unsubstituted biphenyl, allowing for facile rotation at ambient temperatures.

Influence of the Trifluoromethoxy Group on Molecular Conformation

The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts a profound influence on molecular conformation and properties through a combination of steric and electronic effects. mdpi.com

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, significantly more so than a methoxy (B1213986) or even a trifluoromethyl group. beilstein-journals.orgnih.govresearchgate.net This property can enhance membrane permeability and bioavailability of drug candidates. mdpi.com

Conformational Preference: Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance, the trifluoromethoxy group exhibits a distinct conformational preference. X-ray crystallography studies on various trifluoromethoxy-substituted benzenes have shown that the group typically orients itself so the O-CF₃ bond is perpendicular (orthogonal) to the plane of the aromatic ring. beilstein-journals.orgnih.gov This preference is attributed to a combination of steric bulk and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds (n_O → σ*_C-F). nih.gov This perpendicular arrangement minimizes repulsion between the fluorine lone pairs and the π-electrons of the arene ring and influences the local electronic environment. rsc.org

In 3,4-Diphenyl-1-(trifluoromethoxy)benzene, this preferred orthogonal conformation will affect its interaction with the adjacent phenyl group at the C3 position.

Potential for Atropisomerism and Strategies for Enantioselective Synthesis

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers (rotamers). wikipedia.org The key condition for atropisomerism in biaryl systems is the presence of sufficiently large substituents in the ortho positions, which sterically prevent the rings from rotating freely. pharmaguideline.compearson.com

As established in section 6.1, 3,4-Diphenyl-1-(trifluoromethoxy)benzene lacks any substituents directly ortho to the two C(aryl)-C(phenyl) bonds. The energy barrier for rotation of its phenyl groups is therefore predicted to be far below the threshold required for configurational stability at room temperature. Consequently, the molecule is expected to exist as a rapidly interconverting mixture of conformers and is not a candidate for atropisomerism. The parent compound is achiral.

While the unsubstituted molecule is achiral, chirality could be introduced by creating a derivative with an unsymmetrical substitution pattern, for example, by placing a substituent on the ortho-position of one of the pendant phenyl rings. The synthesis of such a chiral molecule would require an enantioselective approach. Modern organic synthesis offers several powerful strategies for the asymmetric synthesis of axially chiral compounds, which could be adapted for this purpose:

Catalytic Asymmetric Cross-Coupling: Reactions such as the Suzuki-Miyaura or Negishi coupling can be rendered enantioselective by using a transition metal catalyst (e.g., Palladium or Nickel) complexed with a chiral ligand. These ligands, often themselves being atropisomeric biaryls like BINAP, create a chiral environment around the metal center that can differentiate between the two faces of a prochiral substrate, leading to one enantiomer of the product in excess. acs.org

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs) or cinchona alkaloids, have been successfully employed in cycloaddition and cyclization reactions to construct axially chiral biaryls and heterobiaryls with high enantioselectivity. mdpi.comnih.govnih.gov This strategy often involves constructing one of the aromatic rings from an acyclic precursor in a chiral environment.

Chirality Transfer: Methods that transfer chirality from a pre-existing stereocenter in the molecule to the newly formed chiral axis are also a viable strategy.

These methods provide a toolbox for accessing enantioenriched axially chiral molecules, which are valuable as ligands in catalysis and as pharmacologically active compounds. wiley.comyoutube.com

Stereochemical Implications in Reaction Mechanisms and Derivatization

The three-dimensional structure and electronic properties of 3,4-Diphenyl-1-(trifluoromethoxy)benzene have significant implications for its chemical reactivity and how it might be further functionalized.

Electrophilic Aromatic Substitution (EAS): The directing effects of the three substituents on the central ring are complex.

The -OCF₃ group is strongly deactivating due to its inductive effect but is an ortho, para-director due to the oxygen lone pairs. Steric hindrance and electronic factors strongly favor para substitution over ortho. nih.govrsc.org

The phenyl groups are also deactivating relative to hydrogen but are ortho, para-directors.

Considering the positions on the central ring: C2 is ortho to the -OCF₃ and the C3-phenyl group. C5 is ortho to the C4-phenyl group and para to the C3-phenyl group. C6 is ortho to the -OCF₃ group. The strong deactivating nature of the -OCF₃ group wikipedia.orgminia.edu.eg would likely make any electrophilic substitution on the central ring challenging. The most likely positions for attack would be C2 and C5, with the outcome depending on a fine balance between electronic activation and steric hindrance from the bulky, twisted phenyl groups.

Steric Hindrance: The non-planar, twisted conformations of the two phenyl substituents create a sterically crowded environment. This can shield the faces of the central benzene (B151609) ring, influencing the trajectory of incoming reagents and potentially favoring attack at less hindered positions.

Diastereoselectivity: If a chiral center were introduced into the molecule (for instance, through the reduction of a ketone derivative), the existing conformational bias and steric environment of the scaffold would likely influence the stereochemical outcome of subsequent reactions. The two diastereomeric transition states would have different energies, leading to the preferential formation of one diastereomer of the product.

Perspectives and Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The synthesis of 3,4-Diphenyl-1-(trifluoromethoxy)benzene is not yet widely documented, presenting an opportunity for the development of innovative and efficient synthetic methodologies. Current strategies for constructing substituted biphenyls and introducing trifluoromethoxy groups can be adapted and optimized for this specific target.

A primary and well-established method for forming the C-C bond of the biphenyl (B1667301) backbone is the Suzuki-Miyaura cross-coupling reaction. acs.orgnih.govtcichemicals.com This palladium-catalyzed reaction would involve coupling an appropriately substituted arylboronic acid (or ester) with an aryl halide. For instance, (4-(trifluoromethoxy)-3-phenylphenyl)boronic acid could be reacted with a halobenzene, or 4-bromo-1-(trifluoromethoxy)benzene could be coupled with phenylboronic acid, followed by a second coupling to introduce the final phenyl group. While reliable, these multi-step sequences can suffer from issues related to the stability of boronic acids and the need for precious metal catalysts. nih.gov